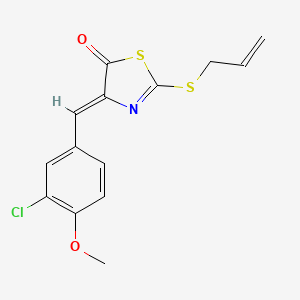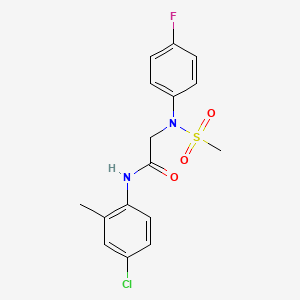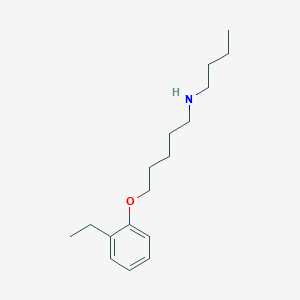![molecular formula C17H17ClN2O3S B5015821 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine](/img/structure/B5015821.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TFP, and it is a small molecule inhibitor of various enzymes, including metalloproteinases and cathepsins.
Mechanism of Action
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a small molecule inhibitor that works by binding to the active site of various enzymes, including metalloproteinases and cathepsins. This binding prevents the enzymes from carrying out their normal functions, leading to a decrease in the activity of these enzymes. Additionally, this compound has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, neuroprotective effects, and anti-inflammatory effects. Additionally, this compound has been shown to have anti-cancer effects by inhibiting the activity of metalloproteinases and cathepsins, which are involved in the progression of cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine in lab experiments is its specificity towards various enzymes, including metalloproteinases and cathepsins. Additionally, this compound has been shown to have neuroprotective effects and anti-inflammatory effects, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully evaluated before conducting any experiments.
Future Directions
There are various future directions for the research on 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine, including the evaluation of its potential applications in cancer research, inflammation, and neurodegenerative disease. Additionally, further research is needed to evaluate the toxicity of this compound and its potential side effects. Moreover, the development of more potent and specific inhibitors of various enzymes, including metalloproteinases and cathepsins, is an area of active research, and this compound could serve as a starting point for the development of new inhibitors.
Synthesis Methods
The synthesis of 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. The second step involves the reaction of 4-chlorobenzyl thiol with furoyl chloride to form 4-chlorobenzyl 2-furoylthiol. The final step involves the reaction of 4-chlorobenzyl 2-furoylthiol with piperazine to form this compound.
Scientific Research Applications
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-furoyl)piperazine has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurodegenerative disease. This compound has been shown to inhibit the activity of various enzymes, including metalloproteinases and cathepsins, which are involved in the progression of cancer and inflammation. Additionally, this compound has been shown to have neuroprotective effects by inhibiting the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-5-14(6-4-13)24-12-16(21)19-7-9-20(10-8-19)17(22)15-2-1-11-23-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZPCVZJFKBNIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=CC=C(C=C2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-methylglycinamide](/img/structure/B5015749.png)

![5-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5015764.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5015787.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5015793.png)

![N-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5015804.png)
![N-[2-(2-chlorophenyl)ethyl]-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5015808.png)
![[5-({5-[2-(methoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5015813.png)
![4,10-diphenyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B5015825.png)
![5-{4-[2-(2-isopropyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5015833.png)
![1-[2-hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5015837.png)